

Application Note: Precision Synthesis of 2-(5-Bromo-2-fluorophenyl)propanoic Acid

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Compound of Interest

Compound Name:	2-(5-bromo-2-fluorophenyl)propanoic acid
CAS No.:	1543064-27-2
Cat. No.:	B6146274

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Executive Summary & Strategic Analysis

The target molecule, **2-(5-bromo-2-fluorophenyl)propanoic acid**, represents a critical "profen" scaffold (2-arylpropanoic acid) often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The simultaneous presence of the fluorine (C2) and bromine (C5) substituents on the phenyl ring introduces specific electronic and steric challenges:

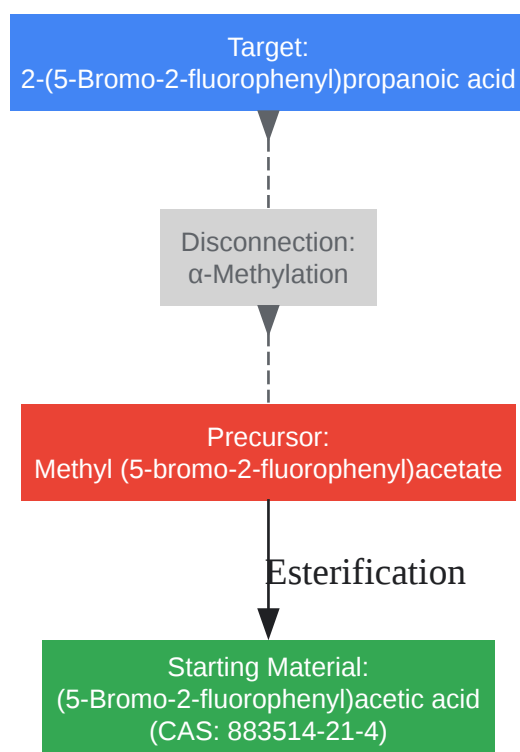
- **Electronic Deactivation:** The fluorine atom inductively deactivates the ring, making Friedel-Crafts approaches inefficient.
- **Regioselectivity:** The ortho-fluorine activates the adjacent ring proton (C3-H) toward lithiation, posing a risk of side reactions during strong base treatments.
- **Synthetic Utility:** The C5-Bromine serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this acid a high-value intermediate.

This protocol details a Linear 3-Step Synthesis starting from commercially available (5-bromo-2-fluorophenyl)acetic acid. This route is selected for its operational simplicity, high atom economy, and avoidance of expensive transition metal catalysts in the scaffold-construction phase.

Retrosynthetic Logic

The most robust disconnection for 2-arylpropanoic acids is the

-C-C bond formation via enolate alkylation. This approach allows for precise installation of the methyl group while maintaining the integrity of the halogenated aromatic core.



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Figure 1: Retrosynthetic analysis identifying the aryl acetic acid as the optimal starting point.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Convert the carboxylic acid to a methyl ester to facilitate controlled enolate formation. Direct alkylation of the acid dianion is possible but often results in lower yields due to

solubility issues and competing side reactions.

- Reagents: (5-Bromo-2-fluorophenyl)acetic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (H₂SO₄, cat.).
- Mechanism: Fischer Esterification.

Procedure:

- Charge a round-bottom flask with (5-bromo-2-fluorophenyl)acetic acid (10.0 g, 42.9 mmol).
- Add Methanol (anhydrous, 100 mL).
- Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.
- Heat the solution to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
- Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
- Dissolve the residue in EtOAc (100 mL) and wash sequentially with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).
- Dry over MgSO₄, filter, and concentrate to yield Methyl (5-bromo-2-fluorophenyl)acetate as a pale yellow oil.
 - Expected Yield: >95% (Quant.)
 - Checkpoint: The product should be neutral. Acidic impurities will interfere with the base in Step 2.

Step 2: -Methylation (The Critical Step)

Objective: Install the methyl group at the alpha position. Critical Control: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA. While LDA is standard, LiHMDS is less nucleophilic and bulky, minimizing the risk of ortho-lithiation at the C3 position (between F and the side chain) or nucleophilic attack on the ester carbonyl.

- Reagents: Methyl (5-bromo-2-fluorophenyl)acetate (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), Methyl Iodide (MeI, 1.2 eq), Dry THF.

Procedure:

- Setup: Flame-dry a 3-neck flask under Argon atmosphere.
- Solvation: Dissolve the methyl ester from Step 1 (10.0 g, 40.5 mmol) in anhydrous THF (80 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
- Deprotonation: Add LiHMDS (1.0 M in THF, 44.5 mL, 44.5 mmol) dropwise over 20 minutes via syringe pump or addition funnel. Maintain internal temperature below -70°C .
 - Note: The solution typically turns yellow/orange, indicating enolate formation.
 - Aging: Stir at -78°C for 45 minutes to ensure complete deprotonation.
- Alkylation: Add Methyl Iodide (MeI) (3.0 mL, 48.6 mmol) dropwise.
 - Caution: MeI is carcinogenic. Handle in a fume hood.
- Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
- Quench: Quench the reaction with sat. NH_4Cl (50 mL).
- Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na_2SO_4 and concentrate.
- Purification: If necessary, purify via flash column chromatography (SiO_2 , 0-10% EtOAc in Hexanes).
 - Expected Yield: 85-92%
 - Product: Methyl 2-(5-bromo-2-fluorophenyl)propanoate.

Step 3: Saponification to Target Acid

Objective: Hydrolyze the ester to the final carboxylic acid without debromination.

- Reagents: Methyl ester (from Step 2), Lithium Hydroxide (LiOH·H₂O), THF, Water.

Procedure:

- Dissolve the methylated ester (9.0 g, ~32.7 mmol) in a mixture of THF (60 mL) and Water (20 mL).
- Add LiOH·H₂O (2.74 g, 65.4 mmol, 2.0 eq).
- Stir vigorously at Room Temperature for 4-6 hours.
 - QC Check: TLC should show complete consumption of the non-polar ester and formation of a baseline spot (acid).
- Acidification: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (30 mL) and wash with Et₂O (20 mL) to remove any unreacted neutral species.
- Acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate should form.
- Isolation: Extract the precipitate with EtOAc (3 x 50 mL). Dry over Na₂SO₄, filter, and concentrate.
- Final Purification: Recrystallize from Hexane/EtOAc or Heptane to obtain the pure acid.

Workflow Visualization



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Figure 2: Step-by-step reaction workflow with expected yields.

Quality Control & Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following analytical data should be used to validate the product at each stage.

Expected Analytical Data (Final Product)

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	105 – 110 °C (Estimated)	Capillary MP
¹ H NMR (400 MHz, CDCl ₃)	δ 11.0 (br s, 1H, COOH), 7.6 (dd, 1H, Ar-H), 7.4 (m, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 4.0 (q, 1H, α-CH), 1.55 (d, 3H, α-CH ₃)	Proton NMR
¹⁹ F NMR	δ -115 to -120 ppm (single peak)	Fluorine NMR
Purity (HPLC)	> 98.0% (Area %)	C18 Column, ACN/H ₂ O + 0.1% TFA
Mass Spec (ESI)	[M-H] ⁻ = 245/247 (Br isotope pattern)	LC-MS (Negative Mode)

Troubleshooting Guide

- Issue: Low yield in Step 2 (Alkylation).
 - Cause: Incomplete enolization or moisture in THF.
 - Fix: Ensure LiHMDS is fresh; re-distill THF over Na/Benzophenone.
- Issue: Di-methylation (formation of isobutyric acid derivative).
 - Cause: Temperature too high during MeI addition or excess base.
 - Fix: Strictly maintain -78°C during addition; use exactly 1.1 eq of base.
- Issue: Defluorination.
 - Cause: Nucleophilic aromatic substitution (S_NAr) by methoxide (if using NaOMe) or excessive heat with amide bases.

- Fix: Use LiHMDS (non-nucleophilic) and avoid heating the basic solution.

Safety & Handling

- Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving. Destroy excess MeI with aqueous ammonia or thiosulfate.
- LiHMDS: Pyrophoric and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon).
- Fluorinated Compounds: While stable, combustion may release HF. Do not incinerate waste without scrubbers.

References

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- Starting Material Data
 - PubChem Entry: 2-(5-bromo-2-fluorophenyl)acetic acid (CAS 883514-21-4).
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